molecular formula C18H17ClFNOS B1327339 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898781-98-1

3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1327339
CAS No.: 898781-98-1
M. Wt: 349.9 g/mol
InChI Key: VUCPOYHJTGLDGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone may involve larger-scale reactors and more efficient purification methods. Techniques such as recrystallization and column chromatography are commonly employed to obtain high-purity products. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium iodide, acetone, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and medicinal chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate biological pathways.

    Medicine: Potential applications in drug discovery and development. It may act as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone
  • 3-Chloro-4-fluoro-4’-thiomorpholinomethyl benzophenone
  • 3-Chloro-4-fluoro-5’-thiomorpholinomethyl benzophenone

Uniqueness

3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity. The presence of both chlorine and fluorine atoms, along with the thiomorpholine ring, contributes to its distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCPOYHJTGLDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643828
Record name (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-98-1
Record name Methanone, (3-chloro-4-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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